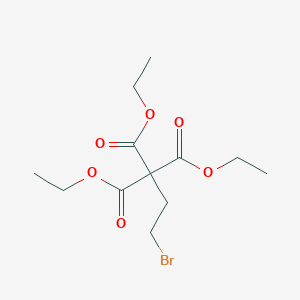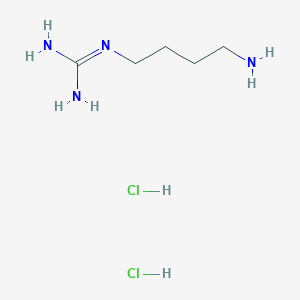
Agmatine dihydrochloride
Overview
Description
Agmatine, also known as 4-aminobutyl-guanidine, is a natural metabolite of the amino acid arginine . It is formed when arginine is decarboxylated by the enzyme arginine decarboxylase and is found naturally in ragweed pollen, ergot fungi, octopus muscle, herring sperm, sponges, and the mammalian brain . Agmatine is both an experimental and investigational drug .
Synthesis Analysis
Agmatine is produced by decarboxylation of arginine by arginine decarboxylase . A recent study reported the development of an engineered strain of Corynebacterium crenatum for high-titer agmatine biosynthesis through overexpressing arginine decarboxylase based on metabolic engineering . The chemical synthesis of agmatine involves the treatment of 1,4-diaminobutane and cyanamide .
Molecular Structure Analysis
The molecular formula of Agmatine dihydrochloride is C5H16Cl2N4 . Its average mass is 203.113 Da and its monoisotopic mass is 202.075195 Da .
Chemical Reactions Analysis
Agmatine is a biogenic amine produced by decarboxylation of arginine . It has been found to exert modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms of cardinal importance in health and disease .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.2 g/ml, a boiling point of 281 °C, and a high solubility in water .
Scientific Research Applications
1. Therapeutic Potential in Various Diseases
Agmatine dihydrochloride, known for its modulatory action at multiple molecular targets, shows promise for therapeutic applications in a range of diseases. Research indicates its potential in treating diabetes mellitus, neurotrauma, neurodegenerative diseases, opioid addiction, mood disorders, cognitive disorders, and cancer (Piletz et al., 2013).
2. Neuroprotective Effects
Studies have demonstrated that agmatine can protect neurons from ischemic and ischemia-like injuries. It reduces neuronal death in oxygen-glucose deprivation models and decreases infarct area in mouse models of transient focal cerebral ischemia (Kim et al., 2004). Additionally, agmatine has shown protective effects against cell death induced by NMDA and glutamate in neurons and PC12 cells (Zhu et al., 2003).
3. Neuromodulatory Role
Agmatine has been identified as a potential novel neurotransmitter in the central nervous system. It binds to alpha2-adrenoceptors and imidazoline binding sites and can block NMDA receptor channels. Its properties suggest a role in treating chronic pain, addictive states, and brain injury (Reis & Regunathan, 2000).
4. Inhibition of Nitric Oxide Synthases
Agmatine interacts with nitric oxide synthases (NOSs), acting as a competitive inhibitor. This property might make it an endogenous regulator of nitric oxide production in mammals, providing a basis for its therapeutic applications in various biological processes (Galea et al., 1996).
5. Potential in Treating Neuropathic Pain
Agmatine has been shown to produce antihyperalgesic and antiallodynic effects in animal models of chronic neuropathic and inflammatory pain. Its spinal antihyperalgesic effect involves imidazoline receptors and demonstrates potential in developing new strategies for pain therapy (Courteix et al., 2007).
6. Role in Anxiety and Depression
Agmatine has been explored for its modulatory effect on anxiety and depression. It exhibited antidepressant and anxiolytic effects in animal models, suggesting its potential as an endogenous substance influencing mental health (Aricioglu & Altunbas, 2003).
7. Influence on Neurogenesis and Astrogenesis
Agmatine can regulate the proliferation and cell fate determination of neuralstem cells. It enhances neurogenesis by increasing ERK1/2 expression and suppresses astrogenesis by decreasing BMP 2, 4, and SMAD 1, 5, 8 expression in subventricular zone neural stem cells. This suggests its potential role in central nervous system (CNS) repair and neurodegenerative diseases (Song et al., 2011).
8. Interaction with Drug Addiction and Analgesia
Agmatine has shown promise in modulating the effects of morphine, including enhancing analgesia and reducing dependence/withdrawal. This interaction with opioid systems highlights its potential therapeutic role in managing pain and addiction (Regunathan, 2006).
9. Role as a Neurotransmitter
Agmatine functions as an endogenous ligand at imidazoline receptors and α2‐adrenergic receptors, and has properties of a neurotransmitter. This includes its synthesis, storage, release, and inactivation mechanisms within the CNS, suggesting a complex role in neural signaling and regulation (Reis & Regunathan, 1999).
10. Cellular Transport Mechanisms
Research has identified transporters like OCT2 and MATE1 as important for the disposition of agmatine in mammalian systems. Understanding these transport mechanisms is crucial for comprehending how agmatine is distributed and acts within the body, influencing its potential therapeutic applications (Winter et al., 2011).
Mechanism of Action
Target of Action
Agmatine dihydrochloride primarily targets several receptors in the mammalian brain, including the α2-adrenergic and imidazoline receptors . These receptors play a crucial role in a broad spectrum of central nervous system-associated diseases .
Mode of Action
Agmatine interacts with its targets in a complex manner. It has been found to block nitric oxide synthesis by reducing the nitric oxide synthase -2 (NOS-2) protein in astroglial cells and macrophages . Furthermore, it’s suggested that the mechanism involves neurotransmitter receptor modulation of the NMDA, alpha-2, serotonin, opioid, and imidazoline receptors .
Biochemical Pathways
Agmatine affects various biochemical pathways. It has modulatory functions on molecular targets related to neurotransmission, nitric oxide synthesis, glucose metabolism, polyamine metabolism, and carnitine biosynthesis . It’s also involved in the regulation of cell differentiation and nitric oxide synthesis .
Pharmacokinetics
It’s known that a large portion of agmatine is supplemented from diets and gut microbiota , suggesting its absorption and metabolism in the body
Result of Action
Agmatine’s action results in several molecular and cellular effects. It has been associated with the regulation of cell differentiation, nitric oxide synthesis, and murine brain endothelial cell migration . It also exhibits antioxidative and anti-inflammatory effects, scavenging oxygen radicals, suppressing oxidative bursts in microglia, and inhibiting pyroptosis .
Action Environment
Environmental factors can influence the action of this compound. For instance, gut microbiota plays a role in the production of agmatine . Moreover, dietary intake can supplement a significant portion of agmatine . These factors can potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
When taken by mouth, Agmatine is possibly safe when used in doses up to 2.67 grams daily for up to 2 months . Side effects might include diarrhea, indigestion, and nausea . Personal protective equipment/face protection should be worn to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .
properties
IUPAC Name |
2-(4-aminobutyl)guanidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N4.2ClH/c6-3-1-2-4-9-5(7)8;;/h1-4,6H2,(H4,7,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQZVYBHNNRZPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493907 | |
| Record name | N''-(4-Aminobutyl)guanidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
334-18-9 | |
| Record name | N''-(4-Aminobutyl)guanidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Agmatine dihydrochloride in Enterovirus vaccine production?
A1: this compound acts as a stabilizer during the purification process of Enterovirus particles []. The research paper highlights that the presence of this compound at a concentration of at least 1 mM helps prevent or reduce the aggregation of these viral particles. This is crucial as aggregation can significantly impact the efficacy of a vaccine. By preventing aggregation, this compound contributes to the production of a more stable and potentially more effective vaccine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



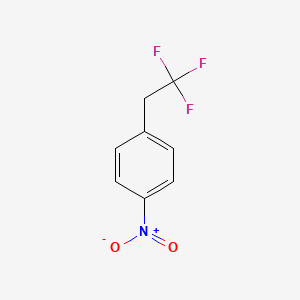
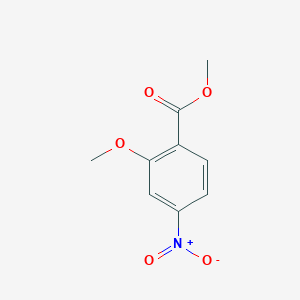
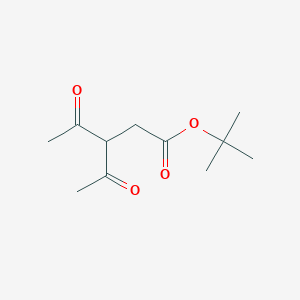
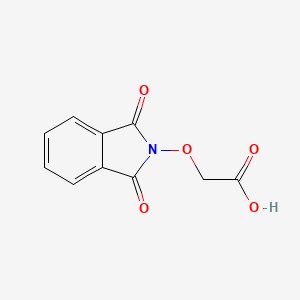
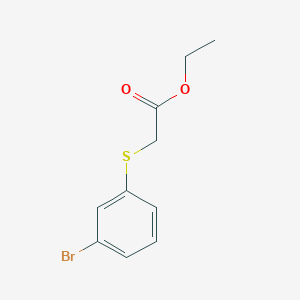
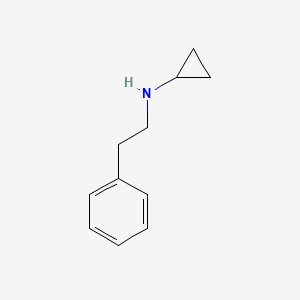
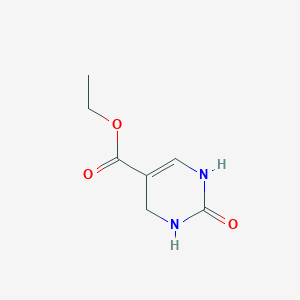
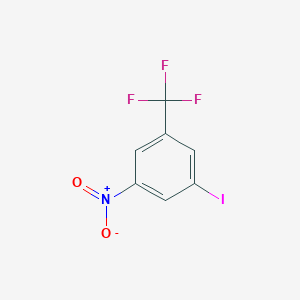
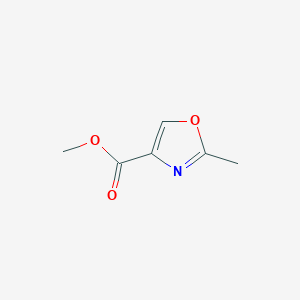
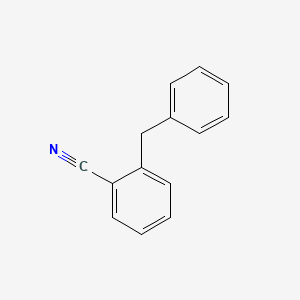
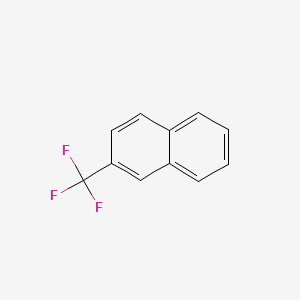
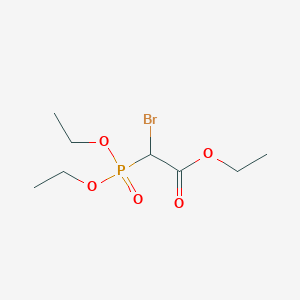
![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)
